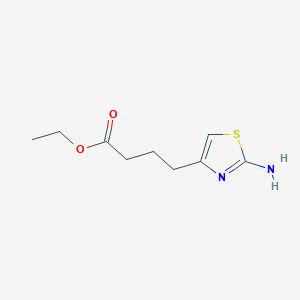

Ethyl 2-amino-4-thiazolebutanoate

Description

Significance of Thiazole-Containing Compounds in Chemical Research

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.com The presence of the thiazole ring can enhance the therapeutic efficacy of a drug molecule by influencing its binding to biological targets, metabolic stability, and pharmacokinetic profile.

Beyond pharmaceuticals, thiazole-based compounds are integral to the development of novel materials. They are utilized in the synthesis of dyes, catalysts, and polymers with specific electronic and optical properties. The versatility of the thiazole ring allows for extensive functionalization, enabling chemists to fine-tune the characteristics of the resulting molecules for a wide range of applications. This adaptability has cemented the importance of thiazole chemistry in modern research and development.

Overview of the Structural Features of Ethyl 2-amino-4-thiazolebutanoate

This compound is a molecule that incorporates the key features of the 2-aminothiazole (B372263) core, further functionalized with an ethyl butanoate group at the 4-position. The central thiazole ring provides the foundational structure. An amino group (-NH2) is attached at the 2-position of this ring, a feature known to be crucial for the biological activity of many thiazole derivatives.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | 2-Aminothiazole |

| Substituent at C2 | Amino group (-NH2) |

| Substituent at C4 | Butanoate group |

| Ester Group | Ethyl ester (-COOCH2CH3) |

Scope and Academic Relevance of Research on this Chemical Compound

While specific research on this compound is not extensively documented in publicly available literature, the academic relevance of this compound can be inferred from the broader context of research on 2-aminothiazole derivatives. The primary area of investigation for such compounds lies in the exploration of their potential as therapeutic agents. For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate have been synthesized and evaluated for their in vitro antitumor activity. nih.gov

Research in this field often involves the synthesis of a series of analogues where the substituent at the 4-position of the thiazole ring is systematically varied. This approach, known as structure-activity relationship (SAR) studies, aims to identify how changes in the chemical structure affect the biological activity of the compound. Therefore, this compound represents a logical target for synthesis and biological evaluation within a program aimed at developing novel thiazole-based therapeutics. The introduction of a butanoate chain, as opposed to the more commonly studied acetate (B1210297) or carboxylate groups, could influence the compound's interaction with biological targets and its pharmacokinetic properties.

The synthesis of this compound would likely follow established synthetic routes for 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone or α-haloester. chemicalbook.com In this case, a key starting material would be an ethyl ester of a 2-bromo- or 2-chloro-4-oxohexanoic acid derivative. The academic pursuit of this compound would contribute to the growing library of thiazole derivatives and provide valuable data points for understanding the SAR of this important class of molecules.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application |

| Medicinal Chemistry | Synthesis of novel anticancer, antibacterial, or anti-inflammatory agents. |

| Drug Discovery | Lead compound for optimization in structure-activity relationship (SAR) studies. |

| Organic Synthesis | Intermediate for the preparation of more complex heterocyclic systems. |

Structure

3D Structure

Properties

CAS No. |

154404-96-3 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate |

InChI |

InChI=1S/C9H14N2O2S/c1-2-13-8(12)5-3-4-7-6-14-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |

InChI Key |

KQSHBCRHDPATSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CSC(=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Ethyl 2 Amino 4 Thiazolebutanoate

Reactions Involving the 2-Amino Group

The 2-amino group of ethyl 2-amino-4-thiazolebutanoate is a key site for derivatization, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetic anhydride (B1165640) can yield the N-acetylated product. nih.gov Similarly, treatment with benzoyl chloride in the presence of a base leads to the formation of the N-benzoyl derivative. nih.gov These acylation reactions are fundamental in modifying the electronic and steric properties of the molecule.

Sulfonation of the amino group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent and base, resulting in the formation of sulfonamides. These derivatives are of interest in medicinal chemistry due to their diverse biological activities.

Table 1: Examples of Acylation and Sulfonation Reactions

| Reagent | Product Type |

|---|---|

| Acetic Anhydride | N-Acetyl-2-aminothiazole derivative |

| Benzoyl Chloride | N-Benzoyl-2-aminothiazole derivative |

| p-Toluenesulfonyl Chloride | N-(p-tolylsulfonyl)-2-aminothiazole derivative |

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases, which contain an azomethine or imine group (-C=N-). nih.govnih.gov This reaction is typically carried out under specific conditions, often with acid or base catalysis. amazonaws.com The formation of Schiff bases is confirmed by the disappearance of the amine peak and the appearance of an imine peak in the FTIR spectrum. nih.gov

Schiff bases derived from 2-aminothiazoles are a significant class of compounds. nih.gov For example, reacting ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones produces a range of Schiff base derivatives. nih.gov These reactions are crucial for creating new compounds with potential biological applications. nih.gov The general structure of a Schiff base involves a carbon-nitrogen double bond where the nitrogen is connected to an aryl or alkyl group. amazonaws.com

Table 2: Formation of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate

| Carbonyl Compound | Resulting Schiff Base |

|---|---|

| Benzaldehyde | Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate nih.gov |

| Substituted Aldehydes | Corresponding substituted Schiff base derivatives researchgate.net |

| Ketones | Corresponding ketimine derivatives nih.gov |

Tautomerization can occur in Schiff bases, where an initially formed aldimine can convert to a ketimine. mdpi.com This involves the movement of a hydrogen atom and a shift in the double bond position. mdpi.com

Beyond simple acylation and Schiff base formation, the 2-amino group can undergo various N-substitution reactions. N-alkylation and N-arylation introduce alkyl and aryl groups, respectively, onto the nitrogen atom. These reactions often require specific catalysts and conditions to achieve the desired substitution pattern. One study reported the synthesis of ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, highlighting an N-arylation derivatization. nih.gov

Further derivatization strategies include reacting the amino group with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These reactions expand the chemical space accessible from this compound and are employed to generate libraries of compounds for various screening purposes. A variety of lipophilic substitutions can be accommodated at the C-2 amino group. nih.gov

Transformations at the Thiazole (B1198619) Ring System

The thiazole ring itself is a reactive entity, allowing for functionalization at different positions, which can significantly influence the properties of the resulting molecules.

The 4-position of the thiazole ring in this compound is already substituted with a butanoate group. However, in related 2-aminothiazole (B372263) structures, this position is a common site for introducing various substituents. For instance, derivatives with different aryl groups at the C4 and C5 positions have been synthesized. mdpi.com The nature of the substituent at the 4-position can be critical for the biological activity of the molecule. A series of renin inhibitors were synthesized with a 2-amino-4-thiazolyl moiety at the P2 position, indicating the importance of this substitution pattern. nih.gov

The 5-position of the thiazole ring is another site amenable to chemical modification. Halogenation of 2-aminothiazoles, for example, can produce 2-amino-5-halothiazoles through an addition-elimination mechanism. jocpr.com These halogenated intermediates can then undergo nucleophilic substitution reactions, where the halide is displaced by a strong nucleophile, allowing for the introduction of various functional groups. jocpr.com

One study described the synthesis of 5-substituted-2-aminothiazoles from 2-aminothiazoles via a two-step halogenation/nucleophilic substitution protocol. jocpr.com Another research effort focused on the transformation of a related thiazole derivative into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. researchgate.net The introduction of different substituents at the C5 position, alongside modifications at C2 and C4, has been explored to create novel trisubstituted 2-aminothiazole derivatives. mdpi.com

A comprehensive review of scientific literature reveals a significant lack of specific published research on the chemical compound This compound . The available data is insufficient to generate a thorough and scientifically accurate article that adheres to the detailed outline provided in your request.

Specifically, there is no detailed information available concerning the following for this compound:

Synthesis of Thiazolopyridines and other Ring Fused Systems: While methods exist for creating fused heterocyclic systems from related 2-aminothiazole derivatives, no specific examples or established protocols using this compound as the starting material could be identified in the reviewed literature.

Ester Hydrolysis and Amide Formation: General principles of ester reactivity are well-understood. However, specific studies detailing the hydrolysis or amidation of this compound, including reaction conditions, yields, and product characterization, are not present in the available scientific papers.

Transesterification Reactions: There is no documented research on the transesterification of the ethyl ester group in this compound to other esters.

Modification of the Butanoate Chain: Scientific literature does not provide specific examples or methods for the chemical modification of the butanoate side chain of this particular compound.

Multi-Functional Group Interplay and Selective Transformations: The interplay between the amino group, the thiazole ring, and the butanoate chain, and methods for achieving selective chemical transformations on this compound, have not been a subject of published research.

Due to the absence of specific research data for This compound , it is not possible to provide a detailed, authoritative article on its chemical reactivity and derivatization as requested.

However, extensive research is available for structurally similar and well-documented compounds such as Ethyl 2-(2-aminothiazol-4-yl)acetate or Ethyl 2-aminothiazole-4-carboxylate . Should you be interested, a detailed article on the chemical reactivity of one of these related compounds could be generated.

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific chemical compound This compound is not available in the retrieved results. The requested analytical and spectroscopic characterization, including Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and two-dimensional NMR techniques, could not be located for this specific molecule.

The search yielded data for structurally related but distinct compounds, such as Ethyl 2-amino-4-thiazoleacetate and various other aminothiazole derivatives. However, per the specific constraints of the request to focus solely on this compound, the data for these different compounds cannot be used as a substitute.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables for this compound.

Spectroscopic and Analytical Characterization for Structural Elucidation of Ethyl 2 Amino 4 Thiazolebutanoate

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

Table 1: Theoretical Mass Data for Ethyl 2-amino-4-thiazolebutanoate

| Property | Value |

| Molecular Formula | C9H14N2O2S |

| Monoisotopic Mass | 214.0776 u |

| Theoretical [M+H]+ (protonated) | 215.0854 u |

| Theoretical [M+Na]+ (sodiated) | 237.0673 u |

Note: These values are calculated based on the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and subjected to collision-induced dissociation, which breaks it down into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would be expected to arise from the cleavage of its key functional groups: the ethyl ester, the aminothiazole ring, and the butanoate linker. Although direct experimental MS/MS data for this specific compound is not published, likely fragmentation pathways can be predicted based on the known behavior of similar structures.

Key predicted fragmentation pathways would include:

Loss of the ethoxy group (-OCH2CH3) from the ester, resulting in an acylium ion.

Cleavage of the butanoate side chain , leading to fragments corresponding to the loss of portions of the four-carbon chain.

Fission of the thiazole (B1198619) ring , a common fragmentation pathway for thiazole-containing compounds.

Loss of the amino group (-NH2) or related fragments.

Analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different parts of the molecule, verifying the presence of the ethyl ester, the butanoate chain, and the aminothiazole core.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison is crucial for confirming the empirical formula of the compound.

For this compound (C9H14N2O2S), the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 50.44 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.59 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.08 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.94 |

| Sulfur | S | 32.06 | 1 | 32.06 | 14.96 |

| Total | 214.283 | 100.00 |

Experimental results from elemental analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the proposed elemental composition of this compound.

Theoretical and Computational Studies of Ethyl 2 Amino 4 Thiazolebutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine a molecule's ground-state geometry, where the total energy is at a minimum. espublisher.com For Ethyl 2-amino-4-thiazolebutanoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be performed to predict its most stable three-dimensional structure. nih.gov

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These theoretical values can be compared with experimental data, if available, to validate the computational model. nih.gov Beyond geometry, DFT is used to calculate various electronic properties that describe the molecule's behavior, such as the dipole moment, charge distribution, and molecular electrostatic potential (MEP). The MEP map, in particular, is valuable for identifying the electrophilic and nucleophilic sites within the molecule, highlighting regions prone to chemical reactions. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=N (thiazole ring) | Typically 1.30-1.38 Å |

| C-S (thiazole ring) | Typically 1.70-1.78 Å | |

| C-NH₂ | Typically 1.35-1.40 Å | |

| C=O (ester) | Typically 1.20-1.25 Å | |

| **Bond Angles (°) ** | S-C-N (thiazole ring) | Typically 110-115° |

| C-N-C (thiazole ring) | Typically 108-112° | |

| O=C-O (ester) | Typically 120-126° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mdpi.com Its primary application is the prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comnih.gov The method calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the absorption bands observed experimentally. rajpub.com

For this compound, TD-DFT calculations would reveal the key electronic transitions, their corresponding wavelengths (λmax), and their intensities (oscillator strengths). rajpub.com This analysis helps to assign the specific molecular orbitals involved in each absorption peak, such as π→π* or n→π* transitions, which are common in molecules with conjugated systems and heteroatoms like thiazoles. nih.gov The accuracy of the predicted spectrum can be improved by incorporating solvent effects, often using a model like the Polarizable Continuum Model (PCM). nih.gov

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| e.g., 3.85 | e.g., 322 | e.g., 0.45 | e.g., HOMO → LUMO |

| e.g., 4.50 | e.g., 275 | e.g., 0.21 | e.g., HOMO-1 → LUMO |

| e.g., 5.12 | e.g., 242 | e.g., 0.15 | e.g., HOMO → LUMO+1 |

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its frontier molecular orbitals—the highest occupied and lowest unoccupied molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net

For this compound, analysis of the HOMO and LUMO would show the distribution of electron density for these orbitals across the molecule. Typically, in such compounds, the HOMO is localized over the electron-rich aminothiazole ring, while the LUMO may be distributed over the thiazole (B1198619) ring and the electron-withdrawing butanoate group. nih.gov This distribution dictates the molecule's behavior in charge-transfer processes. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies Note: This table shows the kind of data obtained from HOMO-LUMO analysis. Specific calculated values for this compound were not found.

| Parameter | Energy (eV) |

| HOMO Energy | Typical range: -5.0 to -7.0 eV |

| LUMO Energy | Typical range: -1.0 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Typical range: 3.0 to 5.0 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of bonds and lone pairs. uni-muenchen.deq-chem.com This method provides a quantitative description of the Lewis structure, including bond hybridization and charge distribution. wisc.edu

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the butanoate side chain in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

This is often accomplished by constructing a Potential Energy Surface (PES), which plots the molecule's total energy as a function of one or more dihedral angles. nih.gov By systematically rotating key bonds and calculating the energy at each step, researchers can locate the energy minima, corresponding to stable conformers, and the transition states that connect them. This analysis is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity.

Prediction of Reaction Mechanisms and Pathways using Computational Methods

Computational chemistry provides powerful tools for elucidating the potential reaction mechanisms and pathways involving this compound. While specific studies on this exact molecule are not extensively documented, insights can be drawn from computational analyses of structurally similar 2-aminothiazole (B372263) derivatives. Density Functional Theory (DFT) is a commonly employed method to model and predict chemical reactivity.

For instance, in the study of related 2-aminothiazole compounds, computational methods have been used to investigate reaction pathways such as electrophilic substitution. The thiazole ring, particularly the C5 position, is often identified as a potential active site for such reactions. mdpi.com Theoretical calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the most probable reaction pathways. For example, the tautomerization of 2-aminothiazole derivatives, such as the transformation between amino and imino forms, has been studied computationally. These studies reveal the energy barriers associated with proton transfer, providing insights into the stability and reactivity of different tautomers under various conditions. mdpi.com

Furthermore, computational models can predict the outcomes of reactions with various reagents. By calculating the energies of reactants, transition states, and products, researchers can forecast the thermodynamic and kinetic feasibility of different reaction pathways. This predictive capability is invaluable in designing synthetic routes and understanding the chemical behavior of molecules like this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the electron density distribution around a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich and electron-poor areas. researchgate.net

For a molecule like this compound, an MEP map would likely reveal the following key features:

Electron-rich regions (negative potential): These areas, typically colored red or yellow, indicate a high electron density and are susceptible to electrophilic attack. In the case of this compound, the nitrogen atom of the amino group and the sulfur and nitrogen atoms within the thiazole ring are expected to be electron-rich. The carbonyl oxygen of the ester group would also exhibit a negative electrostatic potential. researchgate.net

Electron-poor regions (positive potential): These regions, usually colored blue, have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the carbon atom of the carbonyl group are anticipated to be electron-deficient sites. researchgate.net

Neutral regions (zero potential): Typically colored green, these areas represent a balance of electrostatic forces.

By identifying these reactive centers, MEP analysis provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.net For example, the electron-rich nitrogen of the amino group could be a site for protonation or coordination to a metal ion. Conversely, the electron-poor carbonyl carbon is a likely target for nucleophiles. This information is crucial for understanding the molecule's chemical behavior and designing targeted chemical modifications. nih.gov

Correlation of Theoretical Data with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing calculated structural parameters and spectroscopic data with those obtained through experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy.

Structural Parameters:

Computational methods, such as DFT, can be used to optimize the molecular geometry of this compound, predicting bond lengths and bond angles. researchgate.net These theoretical values are then compared with experimental data from X-ray diffraction studies of similar molecules. A high degree of correlation between the calculated and experimental geometries lends confidence to the computational model. researchgate.net For instance, studies on related thiazole derivatives have shown good agreement between DFT-calculated and experimentally determined bond lengths and angles, often with minor deviations attributed to intermolecular interactions in the solid state that are not accounted for in gas-phase calculations. researchgate.netnih.gov

Table 1: Comparison of Theoretical and Experimental Bond Lengths for a Related Thiazole Derivative (Note: Data is illustrative and based on studies of similar compounds)

| Bond | Theoretical (Å) | Experimental (Å) |

|---|---|---|

| S1-C2 | 1.735 | 1.741 |

| C2-N3 | 1.312 | 1.318 |

| N3-C4 | 1.385 | 1.390 |

| C4-C5 | 1.370 | 1.375 |

| C5-S1 | 1.720 | 1.728 |

Spectroscopic Data:

Theoretical calculations can also predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts. researchgate.net The calculated vibrational frequencies are often scaled to correct for systematic errors in the computational methods. nih.gov The resulting theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational modes and chemical shifts. researchgate.net For example, the characteristic vibrational frequencies of the amino group, the thiazole ring, and the ester functional group can be calculated and matched with the corresponding peaks in the experimental IR spectrum. researchgate.net Similarly, theoretical NMR chemical shifts can be correlated with experimental values to confirm the molecular structure. nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Thiazole Derivative (Note: Data is illustrative and based on studies of similar compounds)

| Vibrational Mode | Theoretical (cm⁻¹) | Experimental (cm⁻¹) |

|---|---|---|

| N-H stretch | 3450 | 3445 |

| C=O stretch | 1720 | 1715 |

| Thiazole ring stretch | 1580 | 1575 |

The strong correlation often observed between theoretical predictions and experimental results for related thiazole compounds underscores the utility of computational chemistry in characterizing the structural and spectroscopic properties of molecules like this compound. materialsciencejournal.org

Biological Activity and Mechanistic Investigations of Ethyl 2 Amino 4 Thiazolebutanoate in Vitro and Mechanistic Focus

Enzyme Inhibition Studies (In Vitro)

Extensive searches of scientific databases for in vitro enzyme inhibition studies specifically involving Ethyl 2-amino-4-thiazolebutanoate did not yield any results. The inhibitory activity of this specific compound against enzymes has not been reported in the reviewed literature.

There are no specific data available from in vitro assays on the inhibitory effect of this compound on specific enzymes such as IMP (inosine-5'-monophosphate) dehydrogenase or various kinases. While other structurally related 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of enzymes like protein kinase CK2, carbonic anhydrases, and cholinesterases, these findings cannot be directly attributed to this compound. nih.govuniprot.org The inhibition of IMP dehydrogenase, a target for antimicrobial and anticancer drugs, has been documented for other thiazole-containing compounds like tiazofurin, but not for this compound. nih.gov

Due to the absence of studies on the enzyme-inhibitory effects of this compound, there is no information regarding its mechanistic interactions with any enzyme. Research on other 2-aminothiazole derivatives has sometimes included molecular docking and spectroscopy to understand binding modes, such as allosteric inhibition. nih.gov However, such mechanistic insights are specific to the studied compounds and cannot be extrapolated to this compound without dedicated research.

Receptor Binding and Interaction Studies (In Vitro)

No specific in vitro receptor binding or interaction studies for this compound have been reported in the scientific literature.

A thorough search did not identify any ligand-receptor binding assays conducted with this compound. Consequently, its affinity and selectivity for any biological receptor are unknown.

There is no available data to suggest that this compound has been investigated as an allosteric modulator of any receptor. While some thiazole (B1198619) analogues have been identified as allosteric modulators of neuronal nicotinic acetylcholine (B1216132) receptors, this is a property of specific molecules within that class and not a universal characteristic. nih.gov

Antimicrobial Activity (In Vitro)

As no specific research findings were available for this compound, data tables could not be generated.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 2-aminothiazole have demonstrated notable antibacterial properties. Studies on various substituted thiazole compounds have revealed significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of thirty thiazole derivatives were synthesized and evaluated, with nineteen of them showing considerable antibacterial potential. One particular analog, 12f, was found to be as effective as ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.gov

In another study, newly synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iq The structural differences in the cell walls between Gram-positive and Gram-negative bacteria, specifically the peptidoglycan layer in Gram-positive bacteria, are often the target for anti-cell wall agents. nih.gov

Furthermore, research into 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919), a related compound, showed good activity against Gram-positive bacteria like S. aureus and B. subtilis, but weaker activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. mdpi.com This highlights a common trend where these compounds are more effective against Gram-positive strains. The antimicrobial screening of tris-1,3,4-thiadiazole derivatives also revealed good activity against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of selected thiazole derivatives against various bacterial strains:

| Compound/Derivative | Bacterial Strain | Activity Level | Reference |

| Thiazole analog 12f | Staphylococcus aureus | Comparable to ampicillin and gentamicin sulfate | nih.gov |

| Thiazole analog 12f | Bacillus subtilis | Comparable to ampicillin and gentamicin sulfate | nih.gov |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Staphylococcus aureus | Moderate | uobaghdad.edu.iq |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Bacillus subtilis | Moderate | uobaghdad.edu.iq |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Staphylococcus aureus | Good | mdpi.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Bacillus subtilis | Good | mdpi.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Escherichia coli | Weak | mdpi.com |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Pseudomonas aeruginosa | Weak | mdpi.com |

Antifungal Activity against Specific Fungal Species (e.g., Candida albicans)

Thiazole derivatives have also been investigated for their antifungal properties, particularly against Candida albicans. In a study of thirty thiazole compounds, nine demonstrated moderate to weak antifungal activity against C. albicans. nih.gov

Further research into 2-amino-4,5-diarylthiazole derivatives identified several compounds with moderate anti-Candida albicans activity. nih.gov One derivative, after a demethylation process, exhibited antifungal activity comparable to the commercial drug fluconazole, with a Minimum Inhibitory Concentration (MIC80) of 9 μM. nih.gov The introduction of hydroxyl groups in this derivative was suggested to enhance its solubility and, consequently, its biological activity. nih.gov

Derivatives of 2-amino-4-(4-chlorophenyl) thiazole have also shown high antifungal activity against Candida albicans and Candida glabrata. uobaghdad.edu.iq Similarly, a study on 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate reported good activity against Candida albicans. mdpi.com The antifungal drug ketoconazole (B1673606) is often used as a positive control in these studies. researchgate.net

The table below presents the antifungal activity of specific thiazole derivatives against Candida species:

| Compound/Derivative | Fungal Species | Activity Level (MIC) | Reference |

| Demethylated 2-amino-4,5-diarylthiazole derivative | Candida albicans | 9 μM (MIC80) | nih.gov |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Candida albicans | High | uobaghdad.edu.iq |

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Candida glabrata | High | uobaghdad.edu.iq |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate | Candida albicans | Good | mdpi.com |

Antitubercular Activity (In Vitro)

The potential of thiazole and related heterocyclic compounds as antitubercular agents has been an area of active research. A series of 2-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis strain H37Rv. nih.gov One of the ethylthio analogues demonstrated significant activity with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/ml. nih.gov

In a separate study, novel 5-(nitro/bromo)-styryl-2-benzimidazoles were synthesized and screened for their antitubercular activity. nih.gov Several of these compounds showed high activity against M. tuberculosis H37Rv. nih.gov Furthermore, research on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases also revealed promising antitubercular properties against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com

Anticancer Activity (In Vitro, Mechanistic Aspects)

Thiazole derivatives have emerged as a promising class of compounds with potential anticancer applications. Several studies have focused on elucidating their in vitro activity and the underlying mechanisms.

Investigation of Molecular Targets and Pathways in Cell Lines

The anticancer potential of various thiazole derivatives has been evaluated against a range of human tumor cell lines. In one study, several new ethyl 2-substituted-aminothiazole-4-carboxylate analogs were tested by the National Cancer Institute (NCI), where they demonstrated potential anticancer activity. nih.gov Specifically, one analog, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 μM. nih.gov

Another study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives identified a compound that exhibited a broad spectrum of anticancer activity against 29 out of 60 tested tumor cell lines. nih.gov Furthermore, research on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate led to the identification of twelve compounds with interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.govnih.gov

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives:

| Compound/Derivative | Cell Line | Activity (GI50/IC50) | Reference |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 leukemia | 0.08 μM (GI50) | nih.gov |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (9b) | 29 out of 60 NCI cell lines | Broad spectrum activity | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 and HepG-2 | 23.2 to 95.9 µM (IC50) | nih.govnih.gov |

Apoptosis Induction Mechanisms (In Vitro)

The anticancer effects of some thiazole derivatives are mediated through the induction of apoptosis. For example, a synthetic isothiocyanate, ethyl-4-isothiocyanatobutanoate, was found to induce DNA strand breaks, increase the mitotic fraction, and trigger apoptosis in both mismatch repair-proficient and -deficient cell lines. nih.gov This apoptotic effect was associated with the degradation of PARP, a decreased mitochondrial transmembrane potential, and was potentiated by a proteasome inhibitor. nih.gov

In another study, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was shown to induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.govnih.gov Flow cytometric analysis revealed that this compound caused an increase in the late apoptotic sub-population and also induced cell death via necrosis. nih.gov Furthermore, the compound was found to cause cell cycle arrest at the G2/M and S phases. nih.gov

Molecular Docking and Dynamics for Binding Mode Analysis

Molecular docking and dynamics simulations are valuable computational tools used to predict and analyze the binding modes of small molecules with their biological targets. These techniques have been applied to understand the interactions of thiazole derivatives with various enzymes and receptors.

For instance, a molecular docking study was performed on a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates to predict their binding modes on cyclooxygenase-1 (COX-1) and COX-2. nih.gov The results showed a good correlation between the anti-inflammatory activity of the compounds and their binding modes in COX-2. nih.gov

In the context of antifungal activity, molecular docking was used to investigate the interaction of a highly active 2-amino-4,5-diarylthiazole derivative with several target proteins in Candida albicans, including glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.gov

Furthermore, molecular docking has been employed to study the potential of 2-aminothiazole derivatives as antioxidant agents by examining their binding affinity to oxidoreductase proteins. researchgate.net In another study, the binding of a 4-thiazolidinone (B1220212) derivative to HIV-1 reverse transcriptase was analyzed, suggesting it could be a promising inhibitor of this enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation for understanding how molecular modifications influence their biological activities. These studies have primarily focused on the core 2-aminothiazole scaffold, exploring how substitutions at various positions impact efficacy and selectivity for different biological targets, including enzymes and receptors.

A key structural feature of this class of compounds is the 2-aminothiazole ring, which is recognized for its role in a wide range of biological activities, including as an anticancer, antimicrobial, and anti-inflammatory agent. nih.gov The SAR of these derivatives can be systematically analyzed by considering modifications at three primary sites: the 2-amino group, the thiazole ring itself, and the substituent at the C4 position.

The 2-amino group is a frequent site for chemical modification to explore its impact on biological activity. Derivatization of this group into amides, ureas, or thioureas has been shown to significantly alter the compound's properties. For instance, in a series of 2,4-disubstituted thiazoles evaluated for antitumor activity, the conversion of the 2-amino group to a substituted ureido functionality led to a notable enhancement in activity against a broad range of cancer cell lines, particularly leukemia and melanoma. nih.gov Conversely, bioisosteric replacement of the ureido group with a thioureido moiety resulted in a marked decrease in anticancer potency. nih.gov

In another study focusing on antitubercular agents, the N-2 position of the aminothiazole exhibited considerable flexibility. nih.gov The introduction of substituted benzoyl groups at this position improved the antitubercular activity of the initial hit compound by more than 128-fold. nih.gov This suggests that the nature of the acyl group attached to the 2-amino position plays a crucial role in the interaction with the biological target.

The following table illustrates the impact of N-2 acylation on antitubercular activity:

| Compound | N-2 Substituent | MIC (µM) in 7H9 media |

| Lead Compound | -H | >25 |

| 55 | 3-Chlorobenzoyl | 0.024 |

Data sourced from a study on 2-aminothiazoles effective against Mycobacterium tuberculosis. nih.gov

The thiazole ring itself is a critical component of the pharmacophore, and its substitution pattern significantly influences biological activity. Studies on 2-aminothiazole derivatives as inducible nitric oxide synthase (iNOS) inhibitors have shown that the introduction of appropriately sized substituents at the C4 and C5 positions can enhance inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS). nih.gov However, the introduction of bulky or hydrophilic substituents at any position on the 2-aminothiazole ring was found to dramatically decrease or abolish inhibitory activity against NOS. nih.gov

In the context of anticancer activity, modifications at the C4 position of the thiazole ring have been explored. For example, in a series of 2-aminothiazole derivatives synthesized as potential antitumor agents, the nature of the substituent at C4 was found to be important. While the core thiazole moiety was generally intolerant to modification, the substituent at C4 could be varied to modulate activity. nih.gov

The ethyl butanoate group at the C4 position of the parent compound is another key site for modification. In studies of related compounds, such as ethyl 2-aminothiazole-4-carboxylate, the ester functionality is often a target for derivatization. For example, the synthesis of amide analogs by replacing the ethyl ester with various substituted amides has been explored to improve antitumor activity. jst.go.jp One such analog, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, demonstrated remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM. nih.gov This highlights the potential for enhancing potency by modifying the C4-substituent.

The following table shows the antitumor activity of selected ethyl 2-substituted-aminothiazole-4-carboxylate analogs:

| Compound | C2-Substituent | Cell Line | GI50 (µM) |

| 14 | 3-(diethylamino)-propanamido | RPMI-8226 Leukemia | 0.08 |

| Lead Compound | -NH2 | RPMI-8226 Leukemia | >100 |

Data sourced from a study on the synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. nih.gov

Furthermore, the bioisosteric replacement of the thiazole ring with an oxazole (B20620) ring has been investigated to improve physicochemical properties and antimicrobial activity. mdpi.com This substitution generally leads to increased hydrophilicity and water solubility, which can be advantageous for drug development. mdpi.com

Applications As Synthetic Building Blocks and Intermediates

Role in the Synthesis of Complex Organic Molecules

Ethyl 2-aminothiazole (B372263) esters are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The 2-aminothiazole core is a recognized pharmacophore present in numerous approved drugs, including antibiotics and anticholinergic agents nih.gov. Synthetic chemists leverage the reactivity of this scaffold to build elaborate structures.

For instance, Ethyl 2-aminothiazole-4-acetate has been utilized in the synthesis of coordination complexes and novel derivatives. Its ability to act as an organic ligand, owing to the presence of nitrogen and oxygen coordination atoms, allows for the synthesis of metal complexes such as dichloridobis[ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate-κ²O,N³]cadmium .

Furthermore, the amino group at the C2 position is readily functionalized. It can be reacted with various aldehydes and ketones to form Schiff bases, which are themselves important intermediates for a diverse range of heterocyclic compounds nih.gov. A general reaction scheme is the condensation of Ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone, often catalyzed by a few drops of glacial acetic acid, to yield the corresponding Schiff base derivative nih.gov. This straightforward reaction expands the molecular complexity and provides a gateway to new chemical entities with potential biological activities nih.govresearchgate.net.

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Ethyl 2-aminothiazole-4-acetate | Coordination with Metal Salts | Organometallic Complexes (e.g., Cadmium complexes) | |

| Ethyl 2-aminothiazole-4-carboxylate | Condensation with Aldehydes/Ketones | Schiff Bases | nih.gov |

| Ethyl 2-aminothiazole-4-acetate | Acylation/Amidation | Heteroaryl-containing Benzamide Derivatives | |

| 4-Hydroxycoumarin, an aldehyde, and an alkylnitrile | Multi-component Reaction | Fused Pyranochromenes | researchgate.net |

Precursor for Advanced Heterocyclic Scaffolds

The inherent structure of 2-aminothiazole esters is a springboard for the creation of advanced, often fused, heterocyclic systems. These more complex scaffolds are of great interest in drug discovery.

One prominent example involves the use of Ethyl 2-aminothiazole-4-carboxylate to synthesize thiazolo[4,5-d]pyridazine derivatives. The synthesis begins by reacting the starting ester with phenyl isothiocyanate derivatives to form thiourea (B124793) compounds. These intermediates can then undergo a series of reactions, including treatment with hydrazine hydrate and subsequent intramolecular cyclization, to yield the fused thiazolo[4,5-d]pyridazine ring system mdpi.comnih.gov.

Additionally, the 2-aminothiazole core can be used in multi-component reactions to generate other complex heterocycles. For example, derivatives have been reacted with substituted benzaldehydes and ethyl cyanoacetate to produce substituted pyran rings, or with benzaldehydes and thiourea to create pyrimidine scaffolds nih.gov. These reactions highlight the role of the aminothiazole ester as a versatile platform for building diverse and advanced heterocyclic structures.

Use in Combinatorial Chemistry Libraries for Research Purposes

Combinatorial chemistry is a powerful tool used in drug discovery and materials science to rapidly generate a large number of structurally related compounds, known as a library. The 2-aminothiazole framework is an ideal scaffold for such libraries due to its synthetic tractability and the ease with which substituents can be introduced at multiple positions.

A straightforward and efficient method for the solution-phase preparation of a 2-aminothiazole combinatorial library has been developed nih.gov. This process often involves the Hantzsch thiazole (B1198619) synthesis, reacting an α-haloketone with a thiourea derivative. By varying the starting materials, a diverse library of 2-aminothiazole compounds can be produced. This approach has been successfully automated using robotic synthesizers, allowing for the reaction, work-up, and isolation of the library members to be performed with high throughput and efficiency. The resulting compounds are typically obtained in good yield and high purity without the need for extensive purification, making them suitable for direct screening in biological assays nih.gov.

Utility in Agrochemical and Materials Science Research (as chemical components)

The application of 2-aminothiazole esters extends beyond pharmaceuticals into agrochemical and materials science research.

In Agrochemicals: Derivatives like Ethyl (2-amino-4-thiazolyl)acetate serve as key building blocks for the development of modern agrochemicals chemimpex.com. The thiazole ring is a component of some fungicides and herbicides, contributing to the biological activity required for crop protection chemimpex.com. The versatility of the 2-aminothiazole structure allows for modifications that can fine-tune the efficacy and spectrum of activity against various agricultural pests and weeds nih.gov.

In Materials Science: The 2-aminothiazole nucleus is also a valuable component in the design of functional materials.

Dyes: These compounds have been used as precursors for various dyes intended for synthetic fibers. The resulting azo dyes can produce bright and level shades with good fastness properties on fabrics researchgate.net.

Polymers: More recently, derivatives based on 2-aminothiazole-4-carboxylate Schiff bases have been explored for creating novel conjugated polymers. These polymers are being developed for use in high-performance organic photodetectors (OPDs), which are critical components in emerging technologies like fingerprint-on-display sensors researchgate.net.

Corrosion Inhibitors: The 2-aminothiazole structure has demonstrated utility as a corrosion inhibitor, highlighting its potential application in protecting metals like mild steel researchgate.net.

| Field | Application | Underlying Compound Class | Reference |

|---|---|---|---|

| Agrochemicals | Fungicides and Herbicides | Ethyl (2-amino-4-thiazolyl)acetate Derivatives | chemimpex.com |

| Materials Science | Dyes for Synthetic Fibers | Azo Dyes from 2-aminothiazoles | researchgate.net |

| Materials Science | Organic Photodetectors (OPDs) | Conjugated Polymers from Schiff Base Derivatives | researchgate.net |

| Materials Science | Corrosion Inhibition | 2-aminothiazole Derivatives | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The classical Hantzsch thiazole (B1198619) synthesis, while effective, often involves harsh conditions. Future research is increasingly focused on developing more sustainable and efficient methods for creating 2-aminothiazole (B372263) cores. These efforts are geared towards improving yield, reducing reaction times, and minimizing environmental impact.

Key areas of development include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure simplifies the process and reduces waste. For instance, a "one-pot" two-step reaction involving bromination and cyclization has been developed for synthesizing derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, a method that could be adapted for other analogs. google.com

Green Chemistry Approaches: The use of environmentally benign solvents like water, often in combination with co-solvents like tetrahydrofuran (B95107) (THF), is a significant trend. google.com Microwave-assisted synthesis is another green technique being explored to accelerate reactions and improve energy efficiency.

Catalyst Innovation: Research into novel catalysts, such as 12-ammonium phosphomolybdate (AMP), aims to increase reaction yields and reduce corrosion of equipment, which can be an issue with traditional acid-catalyzed methods.

Table 1: Comparison of Synthetic Approaches for 2-Aminothiazole Derivatives

| Method | Key Features | Potential Advantages | Starting Materials (Examples) |

| Classical Hantzsch Synthesis | Reaction of an α-haloketone with a thiourea (B124793) derivative. | Well-established, versatile. | Ethyl bromopyruvate, Thiourea. chemicalbook.com |

| One-Pot Bromination/Cyclization | In-situ generation of the α-haloketone followed by cyclization. | Simplified procedure, reduced handling of hazardous intermediates. | Acetoacetate, N-Bromosuccinimide, Thiourea derivative. google.com |

| Catalytic Cyclization | Use of a catalyst to promote the cyclization step. | Higher yields, milder reaction conditions, less equipment corrosion. | Ethyl acetoacetate, Sodium nitrite, Thiourea, AMP catalyst. |

Exploration of Advanced Derivatization Techniques

The 2-aminothiazole scaffold is a versatile platform for creating diverse molecular structures. Advanced derivatization techniques are crucial for exploring the structure-activity relationships (SAR) of these compounds and for developing new chemical probes and therapeutic leads.

Future exploration in this area will likely focus on:

N-Substitutions: Modifying the 2-amino group is a common strategy. This can involve acylation to form amides, or reactions with isocyanates to produce urea (B33335) derivatives. These modifications can significantly alter the biological activity of the parent molecule. For example, a series of ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and showed potential anticancer activity. nih.gov

C5-Position Functionalization: For analogs with a free C5 position, electrophilic substitution reactions can introduce a variety of functional groups, further expanding the chemical space.

Hybrid Molecule Synthesis: A growing trend involves creating hybrid molecules by linking the 2-aminothiazole scaffold to other pharmacologically active moieties. This "hybrid conjugation" approach aims to combine the therapeutic properties of different pharmacophores into a single molecule. nih.gov For example, bis-thiazole derivatives have been linked to quinoxaline (B1680401) or thienothiophene cores. nih.gov

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms and molecular properties is essential for the rational design of new compounds and synthetic routes. The integration of experimental studies with computational chemistry is a powerful approach to achieve this.

Emerging trends in this area include:

Density Functional Theory (DFT) Calculations: DFT and other quantum chemical methods can be used to model reaction pathways, predict the stability of intermediates, and explain the regioselectivity observed in synthesis. This can help in optimizing reaction conditions and in designing more efficient synthetic strategies.

Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques like NMR, IR, Mass Spectrometry, and X-ray crystallography provides concrete experimental evidence of molecular structures. This data is vital for validating computational models and confirming the outcomes of synthetic reactions.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental biological data with computed molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This allows researchers to prioritize the synthesis of the most promising compounds.

Identification of Undiscovered Biological Targets and Molecular Pathways (In Vitro)

While 2-aminothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, the precise molecular targets are often not fully elucidated. researchgate.netnih.gov Future in vitro research will aim to identify these targets and understand the pathways through which these compounds exert their effects.

Key research directions include:

High-Throughput Screening (HTS): Screening large libraries of 2-aminothiazole derivatives against diverse panels of biological targets (e.g., enzymes, receptors, cancer cell lines) can rapidly identify new activities and potential leads. The National Cancer Institute (NCI) has screened such compounds against 60 human tumor cell lines. nih.gov

Mechanism of Action (MoA) Studies: Once a compound shows promising activity, detailed MoA studies are required. This can involve enzymatic assays, reporter gene assays, and other cell-based techniques to pinpoint the specific protein or pathway being modulated.

Chemical Proteomics: Advanced techniques like activity-based protein profiling (ABPP) can be used to identify the direct binding partners of a bioactive compound within a complex biological sample, providing direct evidence of its molecular target.

Table 2: Reported In Vitro Biological Activities of Functionalized 2-Aminothiazole Scaffolds

| Compound Class | Reported Activity | Example Finding |

| Ethyl 2-substituted-aminothiazole-4-carboxylates | Anticancer | An analog showed significant activity against the RPMI-8226 leukemia cell line. nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Antimicrobial | Some derivatives displayed potent bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov |

| 2-Aminothiazole derivatives | General | Starting materials for a diverse range of therapeutic agents including antibacterial, antifungal, and antitumor compounds. researchgate.net |

Design and Synthesis of Multi-Targeting Scaffolds for Chemical Biology Studies

The concept of "one molecule, multiple targets" is gaining traction in chemical biology and drug discovery as a way to tackle complex diseases. The 2-aminothiazole scaffold is well-suited for the development of multi-targeting agents due to its versatile chemistry and its ability to interact with various biological macromolecules. nih.gov

Future research in this domain will focus on:

Rational Design: Using structural information from known protein-ligand complexes, researchers can design single molecules that incorporate the necessary pharmacophoric features to interact with two or more distinct biological targets.

Fragment-Based Linking: This approach involves identifying small molecular fragments that bind to different targets and then linking them together using the 2-aminothiazole core as a central scaffold.

Development of Chemical Probes: Multi-targeting scaffolds can be developed as chemical probes to simultaneously investigate the roles of multiple proteins in a biological pathway, providing a more holistic understanding of cellular processes. The benzothiazole (B30560) scaffold, a fused analog, is noted for its ability to interact with a wide range of biological targets, suggesting similar potential for the simpler thiazole ring. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-4-thiazolebutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions involving ethyl bromoacetate derivatives and thiourea under basic conditions. For example, analogous thiazole derivatives are prepared by reacting ethyl 2-bromoacetate with thiourea in ethanol under reflux, followed by neutralization and recrystallization . Reaction parameters such as solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents critically impact yield and purity. Optimization studies suggest that basic conditions (e.g., sodium acetate) enhance cyclization efficiency, while glacial acetic acid may facilitate intermediate stabilization .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural characterization relies on a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (~6.5–7.5 ppm) and ester carbonyl carbons (~165–170 ppm) .

- X-ray crystallography resolves intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯O) stabilizing the thiazole-ester conformation, as seen in related compounds .

- Mass spectrometry confirms molecular weight, with fragmentation patterns validating the ester and thiazole moieties .

Q. What preliminary biological screening methods are used to assess the pharmacological potential of thiazole derivatives like this compound?

Initial pharmacological evaluation often includes:

- In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines to identify apoptosis-inducing activity, as demonstrated for structurally similar pyrazole and thiazole derivatives .

- Antimicrobial testing via disk diffusion or broth microdilution methods, leveraging the thiazole ring’s known interactions with microbial enzymes .

- Molecular docking to predict binding affinity with targets like COX-2 or bacterial topoisomerases, guided by the compound’s electron-rich thiazole and ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data often arise from variations in substituent positioning, stereochemistry, or assay conditions. For example:

- Substituent effects : Fluorine or chloro substituents on aromatic rings (e.g., 2,4-difluorophenyl) may enhance cytotoxicity by modulating electron-withdrawing properties, whereas bulky groups reduce bioavailability .

- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize false positives. Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blotting for caspase activation) .

- Crystallographic insights : Analyze hydrogen-bonding networks (e.g., S(6) ring motifs in crystal structures) to correlate molecular rigidity with activity .

Q. What strategies optimize the regioselectivity of thiazole ring formation during synthesis?

Regioselectivity challenges in thiazole synthesis can be addressed via:

- Precursor functionalization : Use α-bromoesters with electron-withdrawing groups to direct cyclization. For example, ethyl 2-bromoacetate’s electrophilic carbon favors nucleophilic attack by thiourea’s sulfur, promoting thiazole ring closure .

- Catalytic additives : Lewis acids like Al(NO₃)₃ or acetic anhydride enhance reaction efficiency, as shown in analogous benzoxazole syntheses .

- Solvent polarity control : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor proton transfer during cyclization .

Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?

Computational tools provide critical insights:

- DFT calculations : Predict bond dissociation energies (e.g., C–S vs. C–N bonds) to assess thermal stability during synthesis .

- Molecular dynamics simulations : Model solvation effects and conformational flexibility, identifying prone-to-oxidation sites (e.g., ester groups) for stability testing .

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with bioactivity, guiding rational design of analogs with improved potency .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol or DMF/water mixtures to remove unreacted starting materials, leveraging solubility differences .

- Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers, as demonstrated in thiadiazole purifications .

- HPLC : Apply reverse-phase C18 columns for high-purity isolation, particularly for analogs with polar functional groups (e.g., –NH₂) .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in pharmacokinetic studies?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to identify phase I metabolites (e.g., ester hydrolysis products) .

- Stability profiling : Monitor degradation under physiological pH (7.4) and acidic (1.2) conditions to simulate gastrointestinal environments .

- Mass spectral fragmentation : Use HR-MS/MS to trace metabolic pathways, such as glutathione conjugation at the thiazole sulfur .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to account for biological variability .

- ANOVA with post-hoc tests : Compare treatment groups against controls, adjusting for multiple comparisons (e.g., Tukey’s test) .

- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening data, identifying clusters of active analogs .

Q. How can researchers address crystallographic twinning or disorder in X-ray structures of this compound derivatives?

- Twin refinement : Use software like SHELXL to model twin domains (e.g., 0.58:0.42 ratio in related compounds) and refine occupancy parameters .

- Hydrogen placement : Apply riding models for H atoms, with Uiso values constrained to 1.2–1.5×Ueq of parent atoms, ensuring accurate thermal parameter reporting .

- Validation tools : Check structures with PLATON or CCDC’s Mercury to flag unresolved electron density or geometric outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.